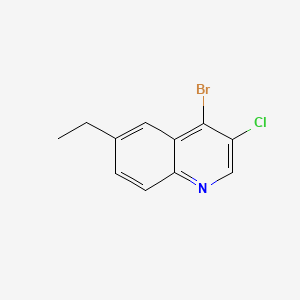

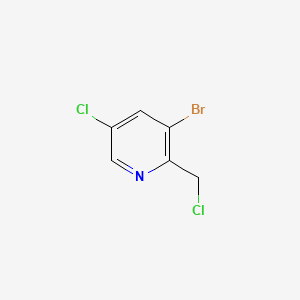

3-Bromo-5-chloro-2-(chloromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

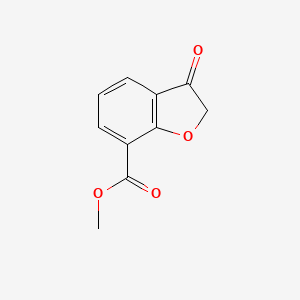

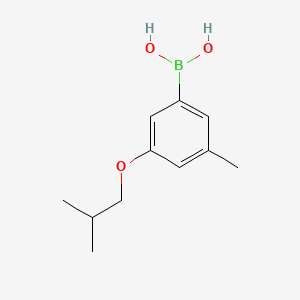

“3-Bromo-5-chloro-2-(chloromethyl)pyridine” is a chemical compound with the CAS Number: 1227588-54-6 . It has a molecular weight of 240.91 . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H4BrCl2N/c7-5-1-4 (9)3-10-6 (5)2-8/h1,3H,2H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 240.91 . It is typically stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis of Acyclic Pyridine C-Nucleosides

3-Bromo-5-chloro-2-(chloromethyl)pyridine serves as a key intermediate in the synthesis of acyclic pyridine C-nucleosides. A study described the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was then converted through several steps into acyclic nicotinamide nucleosides. These compounds were evaluated for biological activity against various tumor-cell lines and viruses, though no significant activity was reported (Hemel et al., 1994).

Halogenation of Thieno[2,3-b]pyridine

In another study, elemental halogens were used to convert thieno[2,3-b]pyridine into its halogenated derivatives, demonstrating the versatility of halogenation reactions involving bromine and chlorine. The study highlights the potential of using halogenated pyridines as intermediates in the synthesis of various chemical compounds (Klemm et al., 1974).

Antitumor Activity and Stereochemistry

A study focused on the synthesis and stereostructure analysis of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide enantiomers, highlighting the impact of stereochemistry on biological activity. The compounds exhibited inhibitory effects on PI3Kα kinase, with significant differences observed between the R- and S-isomers, underscoring the potential of halogenated pyridines in drug development (Zhou et al., 2015).

Hydrogen Bonding in Dimethylpyridines

Research on 3-bromo-5-hydroxy-2,6-dimethylpyridine and its chloro derivative provided structural and spectroscopic evidence of hydrogen bonding. These studies offer insights into the molecular interactions and structural dynamics of halogenated pyridines, which can be critical in the design of new materials and pharmaceuticals (Hanuza et al., 1997).

Immobilization of Biomimetic Metal Ion Chelates

A recent study described the facile synthesis and characterization of bromine-substituted (chloromethyl)pyridines as precursors for immobilizing biomimetic metal ion chelates on functionalized carbons. This research underscores the utility of such compounds in creating heterogeneous catalysts that mimic bioinorganic metalloenzymes, potentially leading to advancements in catalysis and material science (Handlovic et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-5-chloro-2-(chloromethyl)pyridine is the respiratory system . The compound interacts with this system, leading to a series of biochemical reactions.

Mode of Action

This compound is involved in Suzuki–Miyaura (SM) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The compound’s interaction with its targets leads to changes in this pathway, affecting downstream effects.

Result of Action

The compound can produce chemical burns within the oral cavity and gastrointestinal tract following ingestion . It may also cause coagulation necrosis characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .

Eigenschaften

IUPAC Name |

3-bromo-5-chloro-2-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXXOPQFDWXJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856625 |

Source

|

| Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1227588-54-6 |

Source

|

| Record name | 3-Bromo-5-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![Benzyl 4-oxo-5,6,8,9-tetrahydro-3H-pyrimido[4,5-d]azepine-7(4H)-carboxylate](/img/structure/B578454.png)